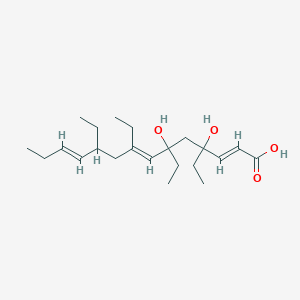
4,6-Dihydroxy-4,6,8,10-tetraethyltetradec-2,7,11-trienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dihydroxy-4,6,8,10-tetraethyltetradec-2,7,11-trienoic acid (DTTA) is a naturally occurring organic compound that belongs to the family of carotenoids. It is found in various plants, algae, and bacteria, and has been studied extensively for its potential applications in various fields, including medicine, nutrition, and biotechnology.
Mechanism Of Action
The mechanism of action of 4,6-Dihydroxy-4,6,8,10-tetraethyltetradec-2,7,11-trienoic acid is not well understood, but it is believed to be due to its antioxidant properties. 4,6-Dihydroxy-4,6,8,10-tetraethyltetradec-2,7,11-trienoic acid is able to scavenge free radicals and reactive oxygen species, which are known to cause cellular damage and contribute to the development of various diseases.
Biochemical And Physiological Effects
4,6-Dihydroxy-4,6,8,10-tetraethyltetradec-2,7,11-trienoic acid has been shown to have a number of biochemical and physiological effects in various studies. It has been shown to reduce oxidative stress, inflammation, and DNA damage, which are all associated with the development of chronic diseases. 4,6-Dihydroxy-4,6,8,10-tetraethyltetradec-2,7,11-trienoic acid has also been shown to improve immune function and reduce the risk of infections.
Advantages And Limitations For Lab Experiments
4,6-Dihydroxy-4,6,8,10-tetraethyltetradec-2,7,11-trienoic acid has a number of advantages and limitations for use in lab experiments. One advantage is that it is a naturally occurring compound, which makes it easier to obtain and study. Another advantage is that it has been extensively studied, which means that there is a lot of information available about its properties and potential applications. One limitation is that it can be difficult to synthesize or extract in large quantities, which can limit its use in certain experiments.
Future Directions
There are a number of future directions for research on 4,6-Dihydroxy-4,6,8,10-tetraethyltetradec-2,7,11-trienoic acid. One area of research is the development of new drugs and therapies based on 4,6-Dihydroxy-4,6,8,10-tetraethyltetradec-2,7,11-trienoic acid. Another area of research is the study of 4,6-Dihydroxy-4,6,8,10-tetraethyltetradec-2,7,11-trienoic acid in different disease models, to better understand its potential applications in medicine. Finally, there is a need for more research on the safety and toxicity of 4,6-Dihydroxy-4,6,8,10-tetraethyltetradec-2,7,11-trienoic acid, to ensure that it can be used safely in humans.
Synthesis Methods
4,6-Dihydroxy-4,6,8,10-tetraethyltetradec-2,7,11-trienoic acid can be synthesized using various methods, including chemical synthesis and extraction from natural sources. Chemical synthesis involves the use of organic chemistry techniques to create the compound from simpler molecules. Extraction from natural sources involves the isolation and purification of 4,6-Dihydroxy-4,6,8,10-tetraethyltetradec-2,7,11-trienoic acid from plants, algae, or bacteria.
Scientific Research Applications
4,6-Dihydroxy-4,6,8,10-tetraethyltetradec-2,7,11-trienoic acid has been extensively studied for its potential applications in various fields, including medicine, nutrition, and biotechnology. In medicine, 4,6-Dihydroxy-4,6,8,10-tetraethyltetradec-2,7,11-trienoic acid has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. In nutrition, 4,6-Dihydroxy-4,6,8,10-tetraethyltetradec-2,7,11-trienoic acid has been studied for its potential health benefits, including its ability to improve immune function and reduce the risk of chronic diseases. In biotechnology, 4,6-Dihydroxy-4,6,8,10-tetraethyltetradec-2,7,11-trienoic acid has been studied for its potential applications in the development of new drugs and therapies.
properties
CAS RN |
152821-47-1 |
|---|---|
Product Name |
4,6-Dihydroxy-4,6,8,10-tetraethyltetradec-2,7,11-trienoic acid |
Molecular Formula |
C22H38O4 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
(2E,7E,11E)-4,6,8,10-tetraethyl-4,6-dihydroxytetradeca-2,7,11-trienoic acid |
InChI |
InChI=1S/C22H38O4/c1-6-11-12-18(7-2)15-19(8-3)16-22(26,10-5)17-21(25,9-4)14-13-20(23)24/h11-14,16,18,25-26H,6-10,15,17H2,1-5H3,(H,23,24)/b12-11+,14-13+,19-16+ |
InChI Key |
LSVMTGUPGAJFCN-UHFFFAOYSA-N |
Isomeric SMILES |
CC/C=C/C(CC)C/C(=C/C(CC)(CC(CC)(/C=C/C(=O)O)O)O)/CC |
SMILES |
CCC=CC(CC)CC(=CC(CC)(CC(CC)(C=CC(=O)O)O)O)CC |
Canonical SMILES |
CCC=CC(CC)CC(=CC(CC)(CC(CC)(C=CC(=O)O)O)O)CC |
synonyms |
4,6-DHTE-TDTA 4,6-dihydroxy-4,6,8,10-tetraethyltetradec-2,7,11-trienoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



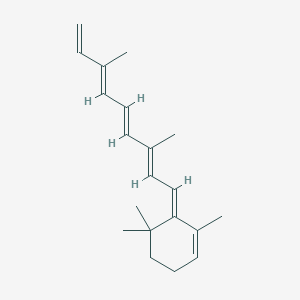
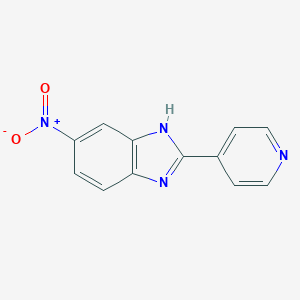
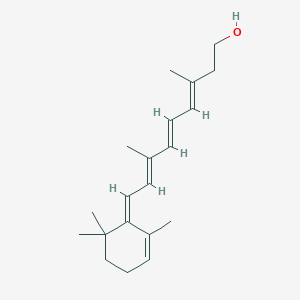
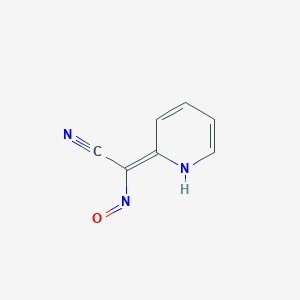
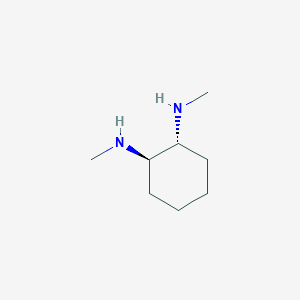
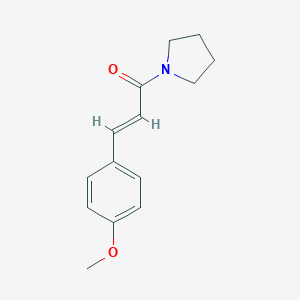
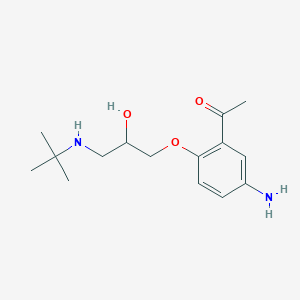
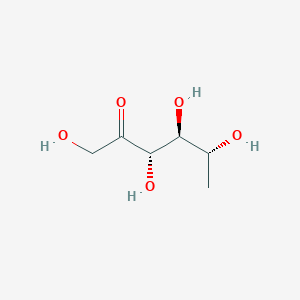
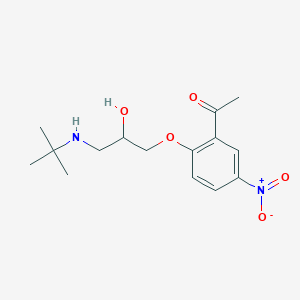
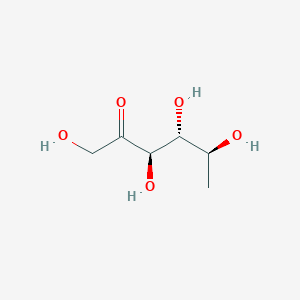


![4-Propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane](/img/structure/B118478.png)
